molecular formula C9H11N3 B13591612 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine

1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine

Cat. No.: B13591612
M. Wt: 161.20 g/mol
InChI Key: PLTPHXQAEUTLRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield . Industrial production methods may involve optimizing these reactions for scale, ensuring cost-effectiveness and purity of the final product.

Chemical Reactions Analysis

1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature ranges from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives .

Scientific Research Applications

1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine involves its interaction with molecular targets such as the FGFR. By binding to the receptor’s active site, the compound inhibits its activity, leading to the suppression of downstream signaling pathways like RAS-MEK-ERK and PI3K-Akt. This inhibition results in reduced cell proliferation, migration, and survival, making it a promising candidate for cancer therapy .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine

InChI

InChI=1S/C9H11N3/c1-6(10)8-5-12-9-7(8)3-2-4-11-9/h2-6H,10H2,1H3,(H,11,12)

InChI Key

PLTPHXQAEUTLRL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CNC2=C1C=CC=N2)N

Origin of Product

United States

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